molecular formula C15H12Cl2N2O B2472109 3-anilino-N-(2,4-dichlorophenyl)acrylamide CAS No. 338976-61-7

3-anilino-N-(2,4-dichlorophenyl)acrylamide

Cat. No.: B2472109
CAS No.: 338976-61-7
M. Wt: 307.17
InChI Key: GNYMWAMYEQPHMN-CMDGGOBGSA-N
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Description

3-Anilino-N-(2,4-dichlorophenyl)acrylamide is a chemical compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.17 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-N-(2,4-dichlorophenyl)acrylamide typically involves the reaction of 2,4-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-N-(2,4-dichlorophenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and acrylamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Anilino-N-(2,4-dichlorophenyl)acrylamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-anilino-N-(2,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-N-(2,4-dichlorophenyl)propionamide
  • 3-Anilino-N-(2,4-dichlorophenyl)butyramide
  • 3-Anilino-N-(2,4-dichlorophenyl)valeramide

Uniqueness

3-Anilino-N-(2,4-dichlorophenyl)acrylamide is unique due to its specific substitution pattern and the presence of both aniline and acrylamide functionalities. This combination imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

(E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMWAMYEQPHMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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